2-Cyclopropoxy-4-isopropyl-N-methylbenzamide
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Overview
Description
2-Cyclopropoxy-4-isopropyl-N-methylbenzamide is an organic compound with the molecular formula C14H19NO2 and a molecular weight of 233.31 g/mol . This compound is characterized by the presence of a cyclopropoxy group, an isopropyl group, and an N-methylbenzamide moiety, making it a unique and interesting subject for chemical research.
Preparation Methods
The synthesis of 2-Cyclopropoxy-4-isopropyl-N-methylbenzamide typically involves several steps. One common method includes the reaction of 2-cyclopropoxy-4-isopropylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-methylamine to yield the desired benzamide . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
2-Cyclopropoxy-4-isopropyl-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
2-Cyclopropoxy-4-isopropyl-N-methylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: This compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclopropoxy-4-isopropyl-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropoxy and isopropyl groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
2-Cyclopropoxy-4-isopropyl-N-methylbenzamide can be compared with other similar compounds, such as:
4-Cyclopropoxy-2-isopropyl-N-methylbenzamide: This compound has a similar structure but differs in the position of the substituents on the benzene ring.
2-Cyclopropoxy-4-isopropylbenzamide: Lacks the N-methyl group, which can significantly alter its chemical properties and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C14H19NO2 |
---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
2-cyclopropyloxy-N-methyl-4-propan-2-ylbenzamide |
InChI |
InChI=1S/C14H19NO2/c1-9(2)10-4-7-12(14(16)15-3)13(8-10)17-11-5-6-11/h4,7-9,11H,5-6H2,1-3H3,(H,15,16) |
InChI Key |
OVQLXTAUSIKZDH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)C(=O)NC)OC2CC2 |
Origin of Product |
United States |
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